molecular formula C16H24N2O4 B556898 (2R,8S)-2,8-diaminononanedioic acid CAS No. 59014-27-6

(2R,8S)-2,8-diaminononanedioic acid

Cat. No. B556898
CAS RN: 59014-27-6
M. Wt: 218.25 g/mol
InChI Key: VGGGPCQERPFHOB-RDBSUJKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ubenimex is a microbial metabolite and dipeptide with potential immunomodulatory and antitumor activities. Ubenimex competitively inhibits many aminopeptidases, including B, N and leucine aminopeptidases. Aminopeptidases has been implicated in the process of cell adhesion and invasion of tumor cells. Therefore, inhibiting aminopeptidases may partially attribute to the antitumor effect of ubenimex. This agent also activates T lymphocyte, macrophage and bone marrow stem cell as well as stimulates release of interleukin-1 and -2, thus further enhances its antitumor activity.
Ubenimex (also known as bestatin) is a competitive protease inhibitor. It is an inhibitor of aminopeptidase B, leukotriene A4 hydrolase, aminopeptidase N. It is being studied for use in the treatment of acute myelocytic leukemia.

Scientific Research Applications

High Affinity Agonists of Neuropeptide Y Receptor

  • The study by Kuhn et al. (2016) explored a high affinity Y4 receptor agonist derived from a diastereomeric mixture involving (2R,8S)-2,8-diaminononanedioic acid. This compound showed superior binding and functional cellular assays results, highlighting its potential in receptor targeting applications (Kuhn et al., 2016).

Stereoselective Synthesis in Antibacterial Agents

  • Bold et al. (1992) discussed the stereoselective synthesis of diaminononanedioic acid derivatives for potential use in antibacterial agents or herbicides, indicating its relevance in the development of selective therapeutic compounds (Bold et al., 1992).

Enantiopure Pyrrolizidinone Amino Acid Synthesis

  • Dietrich and Lubell (2003) conducted a study on the synthesis of enantiopure pyrrolizidinone amino acid from aspartate beta-aldehyde, where (2R,8S)-2,8-diaminononanedioic acid derivatives played a crucial role in the development of constrained dipeptide surrogates (Dietrich & Lubell, 2003).

Chemo-Enzymatic Synthesis and Structural Characterization

  • Baba et al. (2018) focused on the chemo-enzymatic synthesis and stereochemical characterization of diastereomers of specific acyl glucuronides, using racemic compounds including (2R,8S)-2,8-diaminononanedioic acid. This highlights its utility in detailed structural and stereochemical studies (Baba et al., 2018).

Carbohydrates as Chiral Templates

  • Kunz and Pfrengle (1988) utilized carbohydrates as chiral templates in the asymmetric Ugi-synthesis of alpha-amino acids, demonstrating the role of (2R,8S)-2,8-diaminononanedioic acid in the synthesis of N-galactosyl-amino acid amide derivatives (Kunz & Pfrengle, 1988).

properties

CAS RN

59014-27-6

Product Name

(2R,8S)-2,8-diaminononanedioic acid

Molecular Formula

C16H24N2O4

Molecular Weight

218.25 g/mol

IUPAC Name

(2R,8S)-2,8-diaminononanedioic acid

InChI

InChI=1S/C9H18N2O4/c10-6(8(12)13)4-2-1-3-5-7(11)9(14)15/h6-7H,1-5,10-11H2,(H,12,13)(H,14,15)/t6-,7+

InChI Key

VGGGPCQERPFHOB-RDBSUJKOSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)[O-])NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)[NH3+])O

SMILES

C(CCC(C(=O)O)N)CCC(C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)[O-])NC(=O)C(C(CC1=CC=CC=C1)[NH3+])O

Other CAS RN

58970-76-6

Pictograms

Irritant

synonyms

Bestatin; Ubenimex; 58970-76-6; (S)-2-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanamido)-4-methylpentanoicacid; Ubenimexum[Latin]; N-[(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyryl]-L-leucine; CHEMBL29292; Bestatin,Ubenimex; EINECS261-529-2; NK421; NK-421; NSC265489; BRN4704312; ([2S,3R]-3-Amino-2-hydroxy-4-phenylbutanoyl)-L-leucine; [(2s,3r)-3-amino-2-hydroxy-4-phenylbutanoyl]-l-leucine; ST50405897; (3-Amino-2-hydroxy-4-phenylbutanoyl)-L-leucine; 3-(R)-Amino-2-(S)-hydroxy-4-phenylbutanoyl-(S)-leucine; (-)-N-((2S,3R)-3-Amino-2-hydroxy-4-phenylbutyryl)-L-leucine; (S-(R*,S*))-N-(3-Amino-2-hydroxy-4-phenylbutyroyl)-L-leucine; L-Leucine,N-(3-amino-2-hydroxy-1-oxo-4-phenylbutyl)-,(S-(R*,S*))-; SMR000059165; Ubenimexum; Ubestatin; 2-(3-AMINO-2-HYDROXY-4-PHENYL-BUTYRYLAMINO)-4-METHYL-PENTANOICACID

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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